molecular formula C16H15ClO9 B1433712 6-Chloro-4-methylumbelliferyl beta-D-glucuronide CAS No. 947175-17-9

6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Cat. No.: B1433712
CAS No.: 947175-17-9
M. Wt: 386.7 g/mol
InChI Key: XDHZEATXDFGBFI-JHZZJYKESA-N
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Description

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a biochemical compound primarily used in scientific research. It is known for its role as a fluorogenic substrate for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiology for identifying Escherichia coli, as well as in various biochemical assays .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is the enzyme beta-glucuronidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates and glycosaminoglycans, which are essential components of many biological structures such as connective tissues, cell membranes, and capillaries .

Mode of Action

This compound acts as a fluorogenic substrate for beta-glucuronidase . When this compound is cleaved by the enzyme, it yields a blue fluorescence that can be seen under UV light . The fluorescence is pH-dependent, with excitation maxima at different wavelengths depending on the pH .

Biochemical Pathways

The action of this compound primarily affects the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is added to substances to increase their solubility and facilitate their excretion from the body .

Pharmacokinetics

As a substrate of beta-glucuronidase, it is likely to be metabolized in tissues where this enzyme is present and excreted in the urine .

Result of Action

The cleavage of this compound by beta-glucuronidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker for the presence and activity of beta-glucuronidase, allowing for the detection of this enzyme in various biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The fluorescence emitted upon cleavage by beta-glucuronidase is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-methylumbelliferyl beta-D-glucuronide plays a crucial role in biochemical reactions involving beta-glucuronidase enzymes. When beta-glucuronidase cleaves the glycosidic bond in this compound, it releases 6-Chloro-4-methylumbelliferone, a fluorescent compound. This reaction is highly specific and sensitive, making it ideal for detecting beta-glucuronidase activity in various biological samples. The interaction between this compound and beta-glucuronidase is a classic example of enzyme-substrate specificity, where the enzyme recognizes and binds to the substrate, catalyzing its conversion to the fluorescent product .

Cellular Effects

This compound influences cellular processes by serving as a substrate for beta-glucuronidase enzymes. In cells expressing beta-glucuronidase, the cleavage of this compound results in the production of 6-Chloro-4-methylumbelliferone, which can be detected by its fluorescence. This property is utilized in various assays to monitor cell function, gene expression, and metabolic activity. The presence of this compound in cellular assays allows researchers to study the regulation of beta-glucuronidase expression and its impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by beta-glucuronidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing 6-Chloro-4-methylumbelliferone. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the cleavage to occur. The fluorescent product, 6-Chloro-4-methylumbelliferone, can then be quantified using fluorescence spectroscopy, providing insights into the enzyme’s activity and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., 4°C), but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by this compound can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for beta-glucuronidase, allowing for the detection of enzyme activity in various tissues. At higher doses, potential toxic or adverse effects may be observed, including interference with normal cellular functions and metabolic processes. It is essential to determine the appropriate dosage to achieve reliable results without causing harm to the animal subjects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of beta-glucuronidase enzymes. Upon enzymatic cleavage, the released 6-Chloro-4-methylumbelliferone can be further metabolized or excreted by the cell. The interaction of this compound with beta-glucuronidase is a key step in the metabolic pathway, influencing the overall metabolic flux and the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on various factors, including the presence of transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments where beta-glucuronidase is active. The distribution of this compound can affect its accessibility to the enzyme and the efficiency of the enzymatic reaction .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In cells expressing beta-glucuronidase, the compound is typically localized to areas where the enzyme is active, such as lysosomes or the endoplasmic reticulum. The localization of this compound can impact its activity and function, as well as the overall efficiency of the enzymatic reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide typically involves the glucuronidation of 6-Chloro-4-methylumbelliferone. This reaction is carried out under controlled conditions to ensure the correct attachment of the glucuronic acid moiety to the umbelliferone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHZEATXDFGBFI-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-4-methylumbelliferyl beta-D-glucuronide
Reactant of Route 2
6-Chloro-4-methylumbelliferyl beta-D-glucuronide
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6-Chloro-4-methylumbelliferyl beta-D-glucuronide
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6-Chloro-4-methylumbelliferyl beta-D-glucuronide
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6-Chloro-4-methylumbelliferyl beta-D-glucuronide
Reactant of Route 6
6-Chloro-4-methylumbelliferyl beta-D-glucuronide

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